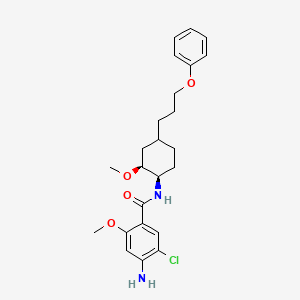
Desfluoro Cisapride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desfluoro Cisapride is a derivative of Cisapride, a gastroprokinetic agent that enhances gastrointestinal motility. Cisapride itself is known for its ability to stimulate the release of acetylcholine from the enteric nervous system, thereby promoting gastrointestinal motility. This compound, as the name suggests, is a modified version of Cisapride where a fluorine atom has been removed.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Desfluoro Cisapride typically involves the removal of a fluorine atom from the parent compound, Cisapride. This can be achieved through various chemical reactions, including nucleophilic substitution or reduction reactions. The specific conditions for these reactions may vary, but they generally involve the use of strong nucleophiles or reducing agents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings but on a larger scale. This would involve the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The process would also include steps for purification and quality control to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Desfluoro Cisapride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms.
Wissenschaftliche Forschungsanwendungen
Desfluoro Cisapride has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorine removal on chemical reactivity and stability.
Biology: Investigated for its potential effects on gastrointestinal motility and neurotransmitter release.
Medicine: Explored for its potential therapeutic benefits in treating gastrointestinal disorders.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Wirkmechanismus
Desfluoro Cisapride exerts its effects by stimulating the serotonin 5-HT4 receptors, which in turn increases the release of acetylcholine in the enteric nervous system. This leads to enhanced gastrointestinal motility. The removal of the fluorine atom may alter the binding affinity and efficacy of the compound, but the overall mechanism remains similar to that of Cisapride.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisapride: The parent compound, known for its prokinetic effects.
Metoclopramide: Another prokinetic agent that acts on dopamine and serotonin receptors.
Domperidone: A dopamine antagonist used to enhance gastrointestinal motility.
Uniqueness
Desfluoro Cisapride is unique in that it offers a modified chemical structure with potentially different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Cisapride. The removal of the fluorine atom may result in altered efficacy, safety profile, and metabolic pathways, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C24H31ClN2O4 |
|---|---|
Molekulargewicht |
447.0 g/mol |
IUPAC-Name |
4-amino-5-chloro-2-methoxy-N-[(1R,2S)-2-methoxy-4-(3-phenoxypropyl)cyclohexyl]benzamide |
InChI |
InChI=1S/C24H31ClN2O4/c1-29-22-15-20(26)19(25)14-18(22)24(28)27-21-11-10-16(13-23(21)30-2)7-6-12-31-17-8-4-3-5-9-17/h3-5,8-9,14-16,21,23H,6-7,10-13,26H2,1-2H3,(H,27,28)/t16?,21-,23+/m1/s1 |
InChI-Schlüssel |
WWNAULFIHBWQQL-OSZJVERNSA-N |
Isomerische SMILES |
CO[C@H]1CC(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=CC=C3 |
Kanonische SMILES |
COC1CC(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2',4,4'-Tetrahydro-5,5'-dimethyl-2,2'-bis(4-methylphenyl)[4,4'-bi-3H-pyrazole]-3,3'-dione](/img/structure/B15295562.png)
![B-[2-(2-Naphthalenyl)ethenyl]boronic Acid](/img/structure/B15295572.png)
![[3-(2-hydroxyethyl)-1H-indol-5-yl] hydrogen sulfate](/img/structure/B15295575.png)
![N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide](/img/structure/B15295579.png)
![2-[(2S)-pyrrolidin-2-yl]-5-[2-[4-[5-[(2S)-pyrrolidin-2-yl]-1H-imidazol-2-yl]phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B15295592.png)
![(3S,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B15295594.png)
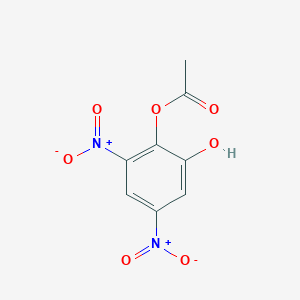

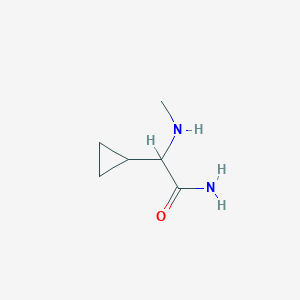
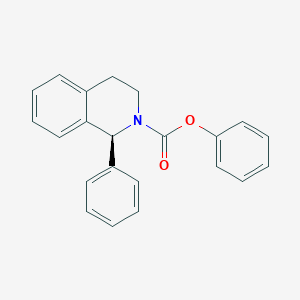
![(1R,2S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-((2-hydroxy-1-phenylethyl)amino)ethyl)amino)-3-(pyrrolidin-1-yl)propan-1-ol](/img/structure/B15295623.png)
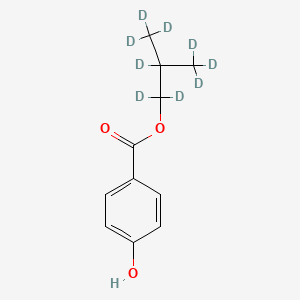
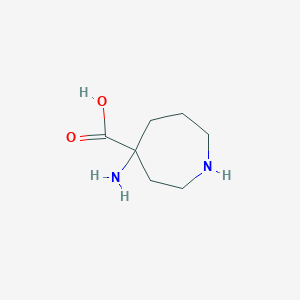
![5,5-dimethyl-4H,5H,6H,7H-thieno[3,2-b]pyridine hydrochloride](/img/structure/B15295641.png)
